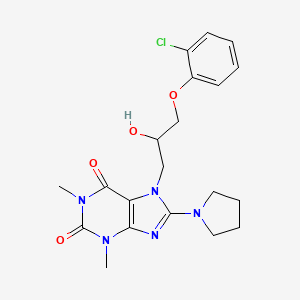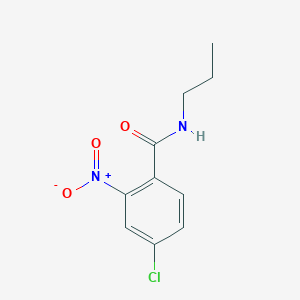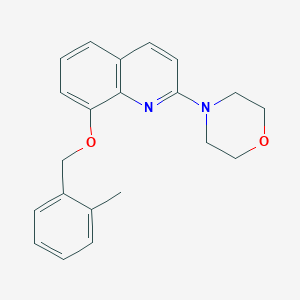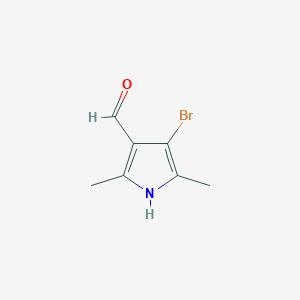
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as ACTA, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a thiazolidinedione derivative, which has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose metabolism and adipogenesis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation. In terms of physiological effects, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe candidate for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of this compound and how it interacts with different signaling pathways. Finally, there is a need for more studies to investigate the potential use of this compound in the treatment of cancer and diabetes.
Synthesemethoden
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be synthesized using a multi-step process, which involves the reaction of 4-acetamidophenyl isothiocyanate with cyclohexylamine to form the intermediate compound, N-(4-acetamidophenyl)-3-cyclohexylthiourea. This intermediate is then reacted with 2-bromoacetic acid to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its anti-cancer properties, with research indicating that it may inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-diabetic properties, with studies indicating that it may improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13(26)21-15-7-9-16(10-8-15)22-18(27)11-17-12-29-20(24-17)25-19(28)23-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,21,26)(H,22,27)(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBHJHGKFOIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)
![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)



![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2833459.png)


![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)

![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)


